N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy-methylphenyl group, a pyrimidinylamino group, and a thiazole carboxamide moiety. Its unique chemical configuration makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Attachment of the Pyrimidinylamino Group: The thiazole intermediate is then reacted with a pyrimidine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the Methoxy-Methylphenyl Group: The final step involves the acylation of the thiazole-pyrimidine intermediate with 2-methoxy-5-methylbenzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- N-(2-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- N-(2-methoxy-5-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a pyrimidine moiety, and an aromatic phenyl group, which contribute to its biological activity. The molecular formula is C15H16N4O2S, with a molecular weight of 320.38 g/mol. Its structural components are known to interact with various biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . Research indicates that derivatives of thiazole exhibit significant activity against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against various bacterial strains, indicating effective antibacterial properties.
- Synergistic Effects : In combination with other antibiotics, such as ciprofloxacin and ketoconazole, this compound demonstrates synergistic effects, enhancing overall antimicrobial efficacy .
2. Anticancer Potential
The thiazole scaffold is recognized for its anticancer properties. Studies have shown that compounds containing this moiety can induce apoptosis in cancer cells:
- Cell Viability Assays : In vitro studies reveal that the compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound appears to inhibit cell proliferation by disrupting the cell cycle and inducing apoptosis through caspase activation pathways .
3. Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds like this compound may offer therapeutic benefits:
- Cytokine Inhibition : Experimental models demonstrate that this compound can reduce levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on the biological activity of thiazole derivatives:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for antimicrobial and anticancer activities.
- Pyrimidine Moiety : Contributes to the modulation of biological responses through interaction with nucleic acids.
- Methoxy Group : Enhances lipophilicity and bioavailability, improving overall efficacy.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10-4-5-13(23-2)11(8-10)19-14(22)12-9-24-16(20-12)21-15-17-6-3-7-18-15/h3-9H,1-2H3,(H,19,22)(H,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEBYSGKDLTGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.